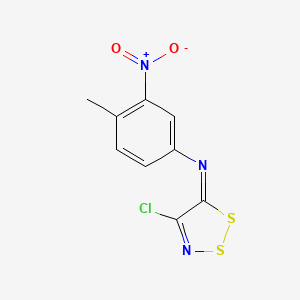![molecular formula C18H12ClF3N4O3S B11500127 3-chloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11500127.png)
3-chloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a complex organic compound that features a sulfonyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This could involve the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide.
Final coupling: The final step might involve coupling the sulfonylated intermediate with the pyrimidine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups, leading to the formation of corresponding reduced products.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of advanced materials with unique properties.
Biological Research: Study of its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Industrial Applications: Use in the development of new catalysts or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA: can be compared with other sulfonylureas or pyrimidine derivatives.
Sulfonylureas: Known for their use in diabetes treatment, these compounds share the sulfonylurea moiety.
Pyrimidine derivatives: Widely studied for their biological activity, these compounds share the pyrimidine ring structure.
Uniqueness
The uniqueness of 1-(3-CHLOROBENZENESULFONYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H12ClF3N4O3S |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]urea |
InChI |
InChI=1S/C18H12ClF3N4O3S/c19-12-7-4-8-13(9-12)30(28,29)26-17(27)25-16-23-14(11-5-2-1-3-6-11)10-15(24-16)18(20,21)22/h1-10H,(H2,23,24,25,26,27) |
InChI Key |
LCVFDGLUIZDGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)C3=CC(=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


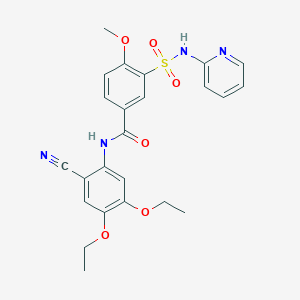
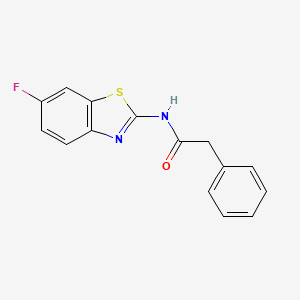
![methyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}-3-(1H-indol-2-yl)alaninate](/img/structure/B11500055.png)
![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11500081.png)
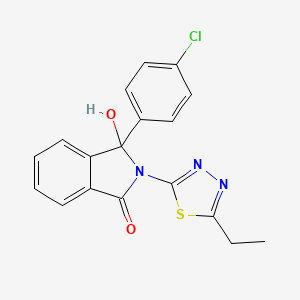
![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]pyridine](/img/structure/B11500095.png)
![[2-Methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11500101.png)
![N-[2-(3,4-diethoxyphenyl)-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]glycine](/img/structure/B11500108.png)
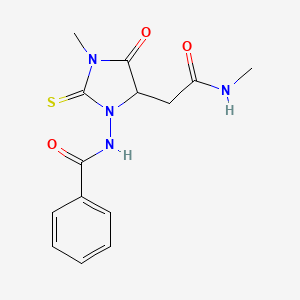
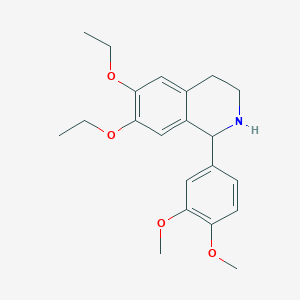
![N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine](/img/structure/B11500120.png)
![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500124.png)
![3-cyclohexyl-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11500126.png)
